molecular formula C14H20N4O2S B11043555 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11043555
M. Wt: 308.40 g/mol
InChI Key: NUPCKTMRTYVVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, a morpholine moiety, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-methyl-1,3-thiazole-2-amine, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using 2-chloroethylmorpholine as a reagent.

    Construction of the Pyrrolone Core: The pyrrolone structure is formed through a series of condensation reactions, typically involving diketones or ketoesters as starting materials.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

Medically, the compound shows promise as a therapeutic agent. Its structural features suggest potential activity against certain diseases, including cancer and infectious diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1,3-thiazole-2-amine: Shares the thiazole ring structure.

    2-chloroethylmorpholine: Contains the morpholine moiety.

    1,2-dihydro-3H-pyrrol-3-one: Features the pyrrolone core.

Uniqueness

What sets 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one apart is the combination of these functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C14H20N4O2S/c1-10-9-21-14(16-10)12-11(19)8-18(13(12)15)3-2-17-4-6-20-7-5-17/h9,15,19H,2-8H2,1H3

InChI Key

NUPCKTMRTYVVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCN3CCOCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.